molecular formula C10H11NO B015705 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 4424-80-0

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B015705
Key on ui cas rn: 4424-80-0
M. Wt: 161.2 g/mol
InChI Key: HRVRAYIYXRVAPR-UHFFFAOYSA-N
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Patent
US05726307

Procedure details

To 10 L of methanesulfonic acid in a 22 L 3-neck flask equipped with an overhead stirrer, a temperature probe, nitrogen inlet and reflux condenser was added 2.6 Kg (18.61 mol) of phosphorus pentoxide. An additional 1.6 L of methanesulfonic acid was used to wash all the phosphorus pentoxide into the vessel. The mixture was heated at 90° C. for 2.5 hours then cooled to 50° C. using an ice bath and treated with 2.00 Kg (12.41 mol) of 1-tetralone oxime in several portions over 15 minutes. The mixture was heated at 63° C. for 10 minutes then slowly heated to 80° C. and kept at 80° C. for 3 hours, The reaction mixture was pumped into 70 L of ice then treated slowly with 11.25 L of 50% aqueous sodium hydroxide over 90 minutes at such a rate so as to maintain the temperature below 28° C. The mixture was filtered and 4 L of the filtrate was used to rinse the vessel. The wet cake (pink) was washed with 8 L of water then suction dried for 45 minutes then transferred to two trays and dried under vacuum at 40° C. for 2 days to give 1.9 Kg (11.79 mol, 95%) of product. 1H NMR (250 MHz,CDCl3): 2.24 (m,2H), 2.38 (t,6 Hz,2H), 2.82 (t,6 Hz,2H), 7.03 (d,8 Hz,1H), 7.13 (m,1H), 7.24 (m,2H), 8.63 (br s,1H).
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2.6 kg
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
reactant
Reaction Step Three
Quantity
2 kg
Type
reactant
Reaction Step Four
Quantity
11.25 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
70 L
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:20]1(=[N:30]O)[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][CH2:21]1.[OH-:32].[Na+]>>[NH:30]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:29]=2[CH2:28][CH2:27][CH2:26][C:25]1=[O:32] |f:3.4|

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
2.6 kg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
1.6 L
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
2 kg
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=NO
Step Five
Name
Quantity
11.25 L
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
ice
Quantity
70 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a temperature probe, nitrogen inlet and reflux condenser
WASH
Type
WASH
Details
to wash all the phosphorus pentoxide into the vessel
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 63° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
then slowly heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 28° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
to rinse the vessel
WASH
Type
WASH
Details
The wet cake (pink) was washed with 8 L of water
CUSTOM
Type
CUSTOM
Details
suction dried for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C(CCCC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.79 mol
AMOUNT: MASS 1.9 kg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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